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Compound of Interest

Compound Name: 3-Fluoro-o-xylene

Cat. No.: B1295157

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations applicable to 3-
Fluoro-o-xylene. Drawing upon established computational methodologies and experimental
data, this document serves as a practical resource for understanding the structural, vibrational,
and electronic properties of this compound. While direct, comprehensive computational studies
on 3-Fluoro-o-xylene are not extensively published, this guide synthesizes data from
analogous halogenated xylene derivatives to present a robust predictive comparison.

Introduction to Computational Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),
are powerful tools for elucidating the molecular properties of organic compounds like 3-Fluoro-
o-xylene. These in silico methods allow for the prediction of geometries, vibrational
frequencies, electronic properties, and reactivity descriptors, offering insights that are
complementary to experimental techniques.

A typical computational workflow for analyzing a molecule like 3-Fluoro-o-xylene is depicted
below. This process begins with defining the molecular structure and proceeds through
geometry optimization and frequency calculations at a chosen level of theory, culminating in the
analysis of various molecular properties.
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Figure 1. A generalized workflow for quantum chemical calculations on a small organic
molecule.

Experimental and Computational Data Comparison

The following sections present a comparison of expected computational data for 3-Fluoro-o-
xylene against available experimental data and calculations on similar molecules.
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Geometrical Parameters

The optimization of the molecular geometry is the first step in computational analysis. For 3-
Fluoro-o-xylene, this would involve determining the bond lengths, bond angles, and dihedral
angles that correspond to the minimum energy structure. While experimental crystallographic
data for this specific molecule is not readily available, DFT calculations can provide highly
accurate predictions. For comparison, theoretical data for related halogenated xylenes are
presented.

Table 1: Comparison of Calculated Geometrical Parameters for Halogenated Xylenes.

3-Bromo-o-xylene 3,6-Difluoro-p-
p-Xylene (B3LYP/6-
Parameter (B3LYPI/6- xylene (B3LYP/6-
311+G(d,p))[2]
311++G(d,p))[1] 311+G(d,p))[2]
C-C (ring) bond
1.38-1.40 1.39-1.40 1.38-1.39
lengths (A)
C-H (ring) bond
~1.08 ~1.08 ~1.08
lengths (A)
C-C (methyl) bond
~151 ~151 ~151
lengths (A)
C-H (methyl) bond
~1.09 ~1.09 ~1.09
lengths (A)
C-X (halogen) bond
C-Br: ~1.91 - C-F: ~1.35

length (A)

| C-C-C (ring) bond angles (°) | 117-123 | 118-121 | 118-122 |

Based on these related compounds, the C-F bond length in 3-Fluoro-o-xylene is expected to
be approximately 1.35 A.

Vibrational Frequencies

Vibrational frequency calculations are crucial for characterizing stationary points on the
potential energy surface and for predicting infrared (IR) and Raman spectra. The calculated
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frequencies are often scaled to correct for anharmonicity and the approximate nature of the
theoretical methods.

Table 2: Comparison of Experimental and Predicted Vibrational Frequencies (cm~?) for Key
Modes.

Predicted for 3- .
. Predicted for p-
. . Experimental IR (3- Bromo-o-xylene
Vibrational Mode Xylene (B3LYPI/6-
Fluoro-o-xylene)[3] (B3LYPI/6-
311+G(d,p))[2]

311++G(d,p))[1]

C-H stretching

) ~3000-3100 3010-3102 3020-3050
(aromatic)
C-H stretching
~2850-3000 - 2920-2980
(methyl)
C-C stretching
~1450-1600 1388-1640 1460-1628

(aromatic)

| C-F stretching | Not explicitly assigned | - | - |

The experimental IR spectrum for 3-Fluoro-o-xylene is available on PubChem and can be
used to validate theoretical predictions. The C-F stretching vibration is expected in the range of
1000-1400 cm—1.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical
for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical
stability.

Table 3: Comparison of Calculated Electronic Properties for Halogenated Xylenes.
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3,6-Difluoro-p-  3,6-Dichloro-p- 3,6-Dibromo-p-

p-Xylene
xylene xylene xylene
(B3LYP/6-
Property (B3LYP/6- (B3LYPI6- (B3LYPI6-
311+G(d,p))[2]
4] 311+G(d,p))[2]  311+G(d,p))[2]  311+G(d,p))[2]
[4] [4] [4]
HOMO Energy
-5.93 -6.34 -6.37 -6.32
(eV)
LUMO Energy
-0.54 -0.98 -1.25 -1.33

(eV)

| HOMO-LUMO Gap (eV) | 5.39 | 5.36 | 5.12 | 4.99 |

The introduction of a fluorine atom is expected to lower both the HOMO and LUMO energy
levels of 3-Fluoro-o-xylene compared to o-xylene, and the HOMO-LUMO gap is anticipated to
be comparable to or slightly smaller than that of 3,6-Difluoro-p-xylene.

Experimental and Computational Protocols
Experimental Data

The experimental infrared spectrum of 3-Fluoro-o-xylene referenced in this guide was
obtained from the PubChem database[3]. The spectrum was recorded using a Bruker Tensor
27 FT-IR instrument with the sample in a neat state[3].

Computational Methodology

The computational data for the comparative compounds were obtained using the Gaussian 09
software package. The methodologies employed in the cited literature are as follows:

» 3-Bromo-o-xylene: Density Functional Theory (DFT) calculations were performed using the
B3LYP functional with the 6-311++G(d,p) basis set[1].

» Halogenated p-xylenes: The B3LYP method with the 6-311+G(d,p) basis set was used for
geometry optimization and vibrational frequency calculations. Vibrational energy distribution
analysis (VEDA) was used for the assignment of vibrational modes[2][4].
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For a dedicated study of 3-Fluoro-o-xylene, a similar protocol is recommended. The choice of
the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), offers a
good balance between computational cost and accuracy for this class of molecules. For more
precise energy calculations, higher-level coupled-cluster methods could be employed, though
at a significantly greater computational expense.

Conclusion

This guide provides a framework for understanding and undertaking quantum chemical
calculations on 3-Fluoro-o-xylene. By leveraging established computational protocols and
comparing with data from analogous molecules, researchers can predict and interpret the
geometric, vibrational, and electronic properties of this compound with a high degree of
confidence. The integration of theoretical calculations with available experimental data is
crucial for a comprehensive understanding of the molecular characteristics of 3-Fluoro-o-
xylene, which can be invaluable in the fields of materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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